Carboxyethyllysine

Description

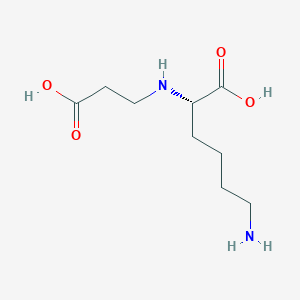

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O4 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

(2S)-6-amino-2-(2-carboxyethylamino)hexanoic acid |

InChI |

InChI=1S/C9H18N2O4/c10-5-2-1-3-7(9(14)15)11-6-4-8(12)13/h7,11H,1-6,10H2,(H,12,13)(H,14,15)/t7-/m0/s1 |

InChI Key |

UENLDOJJKXLRJI-ZETCQYMHSA-N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NCCC(=O)O |

Canonical SMILES |

C(CCN)CC(C(=O)O)NCCC(=O)O |

Synonyms |

carboxyethyllysine N(6)-carboxyethyllysine |

Origin of Product |

United States |

The In Vivo Formation of Carboxyethyllysine: A Technical Guide for Researchers

Abstract: Nε-(carboxyethyl)lysine (CEL) is a prominent advanced glycation end product (AGE) implicated in the pathophysiology of numerous age-related and metabolic diseases, including diabetes mellitus, cardiovascular disease, and neurodegenerative disorders. Understanding the precise mechanisms of its formation in vivo is critical for the development of targeted therapeutic interventions. This technical guide provides a comprehensive overview of the core pathways of CEL formation, with a focus on the pivotal role of methylglyoxal (MGO). It details the origins of MGO from glycolysis and other metabolic routes, and its subsequent reaction with lysine residues on proteins. This guide also presents quantitative data on MGO and CEL levels in human tissues, detailed experimental protocols for their quantification, and a discussion of relevant animal models for in vivo research.

Introduction to Carboxyethyllysine (CEL)

Nε-(carboxyethyl)lysine is a non-fluorescent, non-crosslinking advanced glycation end product formed through the non-enzymatic reaction of methylglyoxal with the ε-amino group of lysine residues in proteins[1][2]. The accumulation of CEL in tissues is a hallmark of increased carbonyl stress and is associated with cellular dysfunction, inflammation, and the progression of chronic diseases[3][4][5]. Unlike its counterpart, Nε-(carboxymethyl)lysine (CML), which is primarily derived from glyoxal, CEL is a specific marker of methylglyoxal-mediated damage[1][6].

The Core Mechanism: Methylglyoxal-Mediated Formation of CEL

The primary pathway for CEL formation in vivo involves the highly reactive dicarbonyl compound, methylglyoxal (MGO)[3][4][5]. MGO is an unavoidable byproduct of several metabolic pathways, most notably glycolysis[1][3].

Origins of Methylglyoxal (MGO)

The main source of endogenous MGO is the spontaneous degradation of the triosephosphates, glyceraldehyde-3-phosphate (GA3P) and dihydroxyacetone phosphate (DHAP), intermediates in the glycolytic pathway[7][8]. Under conditions of hyperglycemia, the increased flux through glycolysis leads to an accumulation of these triosephosphates and a subsequent elevation in MGO production[3][4][9]. Other sources of MGO include the catabolism of acetone and threonine, and lipid peroxidation[10].

The Maillard Reaction and CEL Formation

Once formed, MGO readily reacts with the free amino groups of lysine residues on proteins in a process that is a branch of the Maillard reaction. This reaction proceeds through several intermediate steps, ultimately leading to the irreversible formation of the stable CEL adduct[8][10]. The formation of CEL alters the structure and function of proteins, contributing to the pathological consequences of AGE accumulation.

Quantitative Data on MGO and CEL in Human Tissues

The levels of MGO and CEL in tissues and plasma are critical biomarkers of carbonyl stress and are often elevated in pathological conditions. The following tables summarize available quantitative data from various studies.

| Analyte | Tissue/Fluid | Condition | Concentration Range | Reference |

| Methylglyoxal (MGO) | Plasma | Healthy | 100 - 200 nM | [9][11] |

| Plasma | Type 2 Diabetes | 250 - 600 nM | [3][4][11] | |

| Liver | Mouse | ~4 µM | [2] | |

| Muscle | Mouse | ~4 µM | [2] | |

| Brain | Mouse | ~1 µM | [2] | |

| Nε-(carboxyethyl)lysine (CEL) | Plasma | Healthy | 0.1 - 0.5 µmol/L | [4][12] |

| Plasma | Type 2 Diabetes | 0.4 - 1.2 µmol/L | [3][4] | |

| Lens Proteins | Human (Age-dependent) | Increases with age | [1][6] | |

| Cortical Bone | Human | 40-100 times greater than pentosidine | [11] |

Table 1: In Vivo Concentrations of Methylglyoxal (MGO) and Nε-(carboxyethyl)lysine (CEL) in Human and Animal Tissues.

Signaling Pathways and Logical Relationships

The formation of CEL is intricately linked to metabolic pathways and the cellular response to stress. The following diagrams illustrate these relationships.

References

- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 2. researchgate.net [researchgate.net]

- 3. The role of methylglyoxal and the glyoxalase system in diabetes and other age-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive quantification of carboxymethyllysine modified peptides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct effects of methylglyoxal-derived hydroimidazolone 1, Nε-carboxyethyllysine, and an advanced glycation end product-rich diet on lipid metabolism, gut microbiota, and secondary bile acids in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methylglyoxal and Advanced Glycation End Products (AGEs): Targets for the Prevention and Treatment of Diabetes-Associated Bladder Dysfunction? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts N ε -(carboxymethyl)lysine and N ε -(carboxyethyl)lysine - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01817B [pubs.rsc.org]

- 11. Increased methylglyoxal formation in plasma and tissues during a glucose tolerance test is derived from exogenous glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of methylglyoxal and the glyoxalase system in diabetes and other age-related diseases. | Semantic Scholar [semanticscholar.org]

The Biological Significance of Carboxyethyllysine in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxyethyllysine (CEL) is a prominent advanced glycation end-product (AGE) formed through non-enzymatic reactions between carbohydrates or their metabolites and the amino groups of proteins. As a stable and accumulating marker of glyco-oxidative stress, CEL is increasingly implicated in the pathophysiology of various metabolic diseases, including diabetes mellitus, obesity, and their cardiovascular complications. This technical guide provides an in-depth overview of the biological significance of CEL, focusing on its formation, mechanisms of action, and association with metabolic dysregulation. It offers a compilation of quantitative data on CEL and its close analog, Carboxymethyllysine (CML), in relevant disease states, detailed experimental protocols for their analysis, and a visual representation of the key signaling pathways involved. This resource is intended to support researchers, scientists, and drug development professionals in their efforts to understand and target the detrimental effects of CEL in metabolic diseases.

Introduction

Metabolic diseases, characterized by disruptions in normal metabolic processes, represent a growing global health crisis. Conditions such as diabetes mellitus, obesity, and metabolic syndrome are driven by a complex interplay of genetic and environmental factors, leading to chronic inflammation, insulin resistance, and endothelial dysfunction. A key molecular mechanism contributing to the pathogenesis of these disorders is the formation and accumulation of advanced glycation end-products (AGEs).

Carboxyethyllysine (CEL) is a major non-fluorescent AGE that has garnered significant attention as a biomarker and a pathogenic mediator in metabolic diseases. Formed from the reaction of methylglyoxal, a highly reactive dicarbonyl compound, with lysine residues in proteins, CEL accumulation reflects the cumulative burden of carbonyl and oxidative stress. This guide will delve into the multifaceted role of CEL in metabolic diseases, providing a comprehensive resource for the scientific community.

Formation of Carboxyethyllysine

The formation of CEL is a complex process rooted in the Maillard reaction, a non-enzymatic browning reaction. The primary pathway involves the interaction of the reactive dicarbonyl species, methylglyoxal (MGO), with the ε-amino group of lysine residues on proteins. MGO is a byproduct of several metabolic pathways, including glycolysis.

The proposed mechanism for CEL formation can be visualized as a multi-step process.

Biological Mechanisms of CEL-Mediated Pathology

The pathological effects of CEL are primarily mediated through its interaction with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. The binding of CEL and other AGEs to RAGE triggers a cascade of intracellular signaling events, leading to a pro-inflammatory and pro-oxidative state.

The CEL-RAGE Signaling Axis

The activation of RAGE by CEL is a central event in the progression of metabolic diseases. This interaction initiates a signaling cascade that involves the activation of key transcription factors, notably Nuclear Factor-kappa B (NF-κB), and the stimulation of Mitogen-Activated Protein Kinase (MAPK) pathways.

The activation of NF-κB leads to the transcription of a host of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. This sustained inflammatory response contributes to the chronic, low-grade inflammation characteristic of metabolic diseases.

Quantitative Data on CEL and CML in Metabolic Diseases

While data specifically quantifying CEL is emerging, its close structural and functional analog, Carboxymethyllysine (CML), has been more extensively studied and serves as a valuable proxy. The following tables summarize representative quantitative data for CML in various metabolic disease states.

Table 1: Plasma/Serum CML Concentrations in Type 2 Diabetes Mellitus (T2DM)

| Study Population | CML Concentration (Mean ± SD or Median [IQR]) | Control Group Concentration (Mean ± SD or Median [IQR]) | Reference |

| T2DM patients with ischemic heart disease | 537.1 ± 86.1 ng/mL | 449.7 ± 54.9 ng/mL (T2DM without IHD) | [1] |

| T2DM patients | 35.3 ± 27.4 pmol/mg protein | 9.3 ± 7.2 pmol/mg protein | [2] |

| T2DM with impaired renal function | Elevated serum CML | Normal serum CML in T2DM with normal renal function | [3] |

Table 2: Plasma/Serum CML Concentrations in Obesity and Metabolic Syndrome

| Study Population | CML Concentration (Mean ± SD or Median [IQR]) | Control Group Concentration (Mean ± SD or Median [IQR]) | Reference |

| Obese subjects | Significantly lower plasma CML | Lean controls | [4] |

| Adults with higher fat mass | Inverse association with serum CML | N/A | [1] |

| Metabolic Syndrome patients | Significantly increased plasma CML | Healthy controls | [5] |

Experimental Protocols

Accurate and reproducible measurement of CEL and the assessment of its biological effects are crucial for advancing research in this field. This section provides detailed methodologies for key experiments.

Quantification of CEL and CML in Biological Samples

This is the gold standard for the accurate quantification of CEL and CML.

-

Sample Preparation (Human Plasma):

-

To 100 µL of plasma, add an internal standard (e.g., deuterated CEL/CML).

-

Precipitate proteins using an equal volume of 20% trichloroacetic acid.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and hydrolyze the protein pellet with 6 M HCl at 110°C for 24 hours.

-

Dry the hydrolysate under a stream of nitrogen.

-

Reconstitute the dried sample in the mobile phase for LC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile containing an ion-pairing agent like 0.1% formic acid or heptafluorobutyric acid is common.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

-

MRM Transitions for CEL: Precursor ion (m/z) → Product ion (m/z)

-

MRM Transitions for CML: Precursor ion (m/z) → Product ion (m/z)

-

-

ELISA provides a high-throughput method for the quantification of CEL and CML.

-

Principle: Competitive ELISA is a common format.

-

A microplate is pre-coated with a CEL- or CML-conjugated protein.

-

Samples or standards are added to the wells along with a specific primary antibody against CEL or CML.

-

Free CEL/CML in the sample competes with the coated CEL/CML for antibody binding.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.

-

A substrate is added, and the resulting colorimetric signal is inversely proportional to the concentration of CEL/CML in the sample.

-

-

General Protocol:

-

Prepare standards and samples.

-

Add standards and samples to the pre-coated microplate wells.

-

Add the primary antibody and incubate.

-

Wash the wells to remove unbound reagents.

-

Add the enzyme-conjugated secondary antibody and incubate.

-

Wash the wells.

-

Add the substrate and incubate.

-

Add a stop solution and measure the absorbance at the appropriate wavelength.

-

Calculate the concentration of CEL/CML based on the standard curve.

-

In Vitro Assessment of CEL's Biological Effects

-

Cell Culture:

-

Adipocyte cell lines (e.g., 3T3-L1) or endothelial cell lines (e.g., HUVECs) are commonly used.

-

Cells are cultured in appropriate media and conditions.

-

-

Treatment:

-

Cells are treated with varying concentrations of purified CEL or CEL-modified proteins (e.g., CEL-BSA).

-

-

Assessment of Cellular Responses:

-

Gene Expression: Analyze the expression of inflammatory genes (e.g., TNF-α, IL-6, VCAM-1) using quantitative real-time PCR (qRT-PCR).

-

Protein Expression and Signaling Pathway Activation: Use Western blotting to assess the phosphorylation of key signaling proteins (e.g., p65 subunit of NF-κB, p38 MAPK, ERK1/2) and the expression of RAGE.

-

Oxidative Stress: Measure the production of reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA).

-

Insulin Signaling: Assess insulin-stimulated glucose uptake using radiolabeled glucose or fluorescent glucose analogs.

-

In Vivo Animal Models

-

Model Induction:

-

Dietary Induction: Feed animals a diet enriched with CEL or CML.

-

Induction of Hyperglycemia: Use streptozotocin (STZ) to induce diabetes in rodents, which leads to increased endogenous CEL formation.

-

-

Assessment of Metabolic Parameters:

-

Monitor blood glucose levels, insulin tolerance, and glucose tolerance.

-

Measure plasma lipid profiles.

-

Quantify CEL/CML levels in plasma and tissues.

-

-

Histological Analysis:

-

Examine tissues (e.g., aorta, kidney, adipose tissue) for signs of inflammation, fibrosis, and atherosclerotic plaque formation.

-

Use immunohistochemistry to detect the accumulation of CEL and the expression of RAGE.

-

Conclusion and Future Directions

Carboxyethyllysine is a critical player in the molecular landscape of metabolic diseases. Its formation as a consequence of hyperglycemia and oxidative stress, coupled with its ability to activate pro-inflammatory signaling pathways through RAGE, positions it as a key mediator of cellular dysfunction. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the precise roles of CEL in different metabolic contexts.

Future research should focus on:

-

Developing more specific and sensitive methods for the routine clinical measurement of CEL.

-

Elucidating the full spectrum of CEL-RAGE downstream signaling pathways in various cell types relevant to metabolic diseases.

-

Identifying and validating therapeutic strategies that can either inhibit the formation of CEL or block its interaction with RAGE.

A deeper understanding of the biological significance of Carboxyethyllysine will undoubtedly pave the way for novel diagnostic and therapeutic interventions to combat the growing epidemic of metabolic diseases.

References

- 1. N(epsilon)-carboxymethyllysine-modified proteins are unable to bind to RAGE and activate an inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Nϵ‐Carboxymethyllysine Increases the Expression of miR‐103/143 and Enhances Lipid Accumulation in 3T3‐L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the Receptor for Advanced Glycation Endproducts (RAGE): A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Carboxyethyllysine in the Maillard Reaction in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nε-(Carboxyethyl)lysine (CEL) is a significant advanced glycation end product (AGE) formed during the Maillard reaction, both in food processing and endogenously within biological systems. As a stable and abundant AGE, CEL has emerged as a key biomarker and mediator in the pathogenesis of various age-related and chronic diseases, including diabetes mellitus, atherosclerosis, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the formation, biological activities, and pathological implications of CEL. It details the signaling pathways modulated by CEL, presents quantitative data on its prevalence in human tissues and food, and offers detailed experimental protocols for its detection and quantification. This document is intended to serve as a critical resource for researchers and professionals in the fields of biochemistry, medicine, and drug development, facilitating a deeper understanding of CEL's role in health and disease and aiding in the development of novel therapeutic strategies.

Introduction to Carboxyethyllysine (CEL)

The Maillard reaction, a non-enzymatic reaction between reducing sugars or their degradation products and the amino groups of proteins, lipids, and nucleic acids, leads to the formation of a heterogeneous group of compounds known as advanced glycation end products (AGEs).[1][2] Among these, Nε-(Carboxyethyl)lysine (CEL) is a prominent and well-characterized AGE.[3][4] CEL is primarily formed from the reaction of methylglyoxal (MGO), a highly reactive dicarbonyl compound generated during glycolysis, with the ε-amino group of lysine residues in proteins.[1][3]

Unlike its counterpart, Nε-(Carboxymethyl)lysine (CML), which is formed from glyoxal, CEL's formation is indicative of metabolic pathways that generate MGO.[3] Both CEL and CML accumulate in long-lived tissue proteins with age and their levels are accelerated in conditions of hyperglycemia and oxidative stress, such as diabetes mellitus.[4][5] This accumulation contributes to the pathophysiology of various diseases by altering protein structure and function, inducing cross-linking of proteins, and activating cellular signaling pathways that promote inflammation and oxidative stress.[1][6]

Formation of Carboxyethyllysine in Biological Systems

The primary pathway for CEL formation in vivo involves the reaction of methylglyoxal (MGO) with lysine residues on proteins. MGO is a potent precursor to AGEs and is formed through several metabolic pathways, most notably the glycolysis pathway.[1] The formation of CEL can be summarized in the following steps:

-

Generation of Methylglyoxal (MGO): MGO is produced from the non-enzymatic degradation of triose phosphates (glyceraldehyde-3-phosphate and dihydroxyacetone phosphate) in the glycolytic pathway.

-

Reaction with Lysine: The highly reactive dicarbonyl groups of MGO readily attack the free amino groups of lysine residues in proteins.

-

Formation of a Schiff Base and Amadori Product Rearrangement: This initial reaction forms an unstable Schiff base, which then undergoes rearrangement to form a more stable intermediate.

-

Oxidation and Rearrangement to form CEL: Through a series of subsequent oxidation and rearrangement reactions, the final stable CEL adduct is formed on the protein.

Pentoses and ascorbate can also contribute to the formation of CEL, highlighting the diverse sources of precursors for this AGE.[3][4]

Biological Effects and Signaling Pathways of CEL

The pathological effects of CEL are mediated through both receptor-dependent and receptor-independent mechanisms. Receptor-independent effects primarily involve the alteration of protein structure and function through cross-linking, leading to tissue stiffness and impaired biological activity.

Receptor-dependent signaling is a major contributor to the pro-inflammatory and pro-oxidative effects of AGEs. While the Receptor for Advanced Glycation End Products (RAGE) is a well-established receptor for many AGEs, including CML, the direct interaction and signaling cascade of CEL are still under investigation.[6][7] However, studies on AGEs in general, and CML specifically, provide a framework for understanding the potential signaling pathways activated by CEL.

Activation of RAGE by AGEs is known to trigger a cascade of downstream signaling events, including the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][8] These pathways play a central role in regulating inflammatory responses, cell proliferation, and apoptosis.

The binding of CML to RAGE has been shown to activate the ERK/NF-κB axis, promoting cancer cell metastasis and stemness in osteosarcoma.[6] Similarly, the CML-RAGE interaction in adipocytes leads to the dysregulation of adipokine expression and contributes to insulin resistance.[1] While it is plausible that CEL may activate similar pathways, some studies suggest that CML and CEL can have different biological effects and may not always act through the same receptors or with the same affinity. For instance, one study indicated that CML and CEL at uremic concentrations had low biological toxicity on endothelial progenitor cells and did not significantly affect RAGE expression.[9]

Quantitative Data of Carboxyethyllysine

The accumulation of CEL in various tissues and its presence in food are critical factors in understanding its pathological impact. The following tables summarize quantitative data from various studies.

Table 1: Carboxyethyllysine (CEL) and Carboxymethyllysine (CML) Levels in Human Plasma

| Condition | Analyte | Concentration (μmol/L) | Reference |

| Type 1 Diabetes (with decreased GFR) | CML | 4.9 (2-12.6) | [10] |

| CEL | 1.7 (0.9-3.3) | [10] | |

| Type 1 Diabetes (with normal GFR) | CML | 2.9 (1.7-4.4) | [10] |

| CEL | 1.2 (0.7-4.4) | [10] | |

| Healthy Controls | CML | 2.8 (SD 0.4) | [11] |

| Healthy Controls | CML | 2.9 (1.7-4.4) | [11] |

| Healthy Subjects | sCML | 628 ± 112 ng/mL | [12] |

| Diabetic Patients | sCML | 684 ± 112 ng/mL | [12] |

| Healthy Individuals | CML | 4.1-11 pmol/mg protein | [13] |

| Diabetic Patients | CML | 6.2-19.6 pmol/mg protein | [13] |

Table 2: Carboxyethyllysine (CEL) and Carboxymethyllysine (CML) Content in Foods

| Food Item | CML (mmol/mol lysine) | CEL (mmol/mol lysine) | Reference |

| Pork, sausages | 1.84 | 1.34 | [14] |

| Cod | 0.04 | 0.03 | [14] |

| White bread | 6.95 | 3.11 | [14] |

| Corn flakes | 16.69 | 14.29 | [14] |

| Muesli | 3.86 | 1.93 | [14] |

| Kit kat bar | 35.02 | 5.48 | [14] |

| Food Item | CML (mg/kg) | CEL (mg/kg) | Reference |

| Plant-Based Meat Analogs | 16.46–47.61 | 25.21–86.23 | [15] |

| Food Item | Free CML (ng/g meat) | Protein-bound CML (ng/g meat) | Free CEL (ng/g meat) |

| Braised Chicken | 1,186.63–1,795.43 | 11,693.91–16,122.90 | 24.81–41.62 |

Experimental Protocols

Accurate quantification of CEL is crucial for research and clinical diagnostics. The following are detailed methodologies for two common analytical techniques.

Quantification of CEL in Human Plasma by LC-MS/MS

This protocol is based on the method described by Teerlink et al. and Wang et al.[16][17]

5.1.1. Materials and Reagents

-

Human plasma samples

-

Deuterated internal standards (D4-CEL, D4-CML)

-

Sodium borohydride (NaBH₄)

-

Boric acid buffer (0.2 M, pH 9.2)

-

Trichloroacetic acid (TCA)

-

Hydrochloric acid (HCl, 6N)

-

Nonafluoropentanoic acid (NFPA)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Agela Venusil ASB C18 column (50 mm × 4.6 mm, 5 μm) or equivalent

-

LC-MS/MS system (e.g., API 3000)

5.1.2. Sample Preparation

-

To 50 µL of plasma, add the deuterated internal standards (D4-CEL and D4-CML).

-

Add 100 µL of 100 mM NaBH₄ in 200 mM borate buffer (pH 9.2) and incubate for 2 hours at room temperature to reduce Schiff bases.

-

Precipitate proteins by adding 200 g/L TCA. Centrifuge and discard the supernatant.

-

Hydrolyze the protein pellet in 6N HCl at 110°C for 20 hours.

-

Dry the hydrolysate under a stream of nitrogen gas at 85°C.

-

Reconstitute the dried sample in 5 mM NFPA.

-

Filter the sample through a 0.45 μm-pore filter before injection into the LC-MS/MS system.

5.1.3. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Agela Venusil ASB C18 (50 mm × 4.6 mm, 5 μm)

-

Mobile Phase A: 5 mM NFPA in water

-

Mobile Phase B: Acetonitrile/water (60:40, v/v) containing 0.15% formic acid

-

Flow Rate: 220 µL/min

-

Injection Volume: 20 µL

-

Gradient: Use a linear gradient to achieve separation.

-

-

Mass Spectrometry Detection:

-

Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.

-

Ion transitions:

-

CEL: m/z 219.1 > 84.1 (quantitative) and m/z 219.1 > 130.1

-

D4-CEL: m/z 223.1 > 88.1

-

CML: m/z 205.2 > 84.1 (quantitative) and m/z 205.2 > 130.0

-

D4-CML: m/z 209.1 > 88.1

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of CEL and CML with the internal standards.

-

Calculate the concentration of CEL and CML in the plasma samples based on the peak area ratios relative to the internal standards and the standard curve.

-

Quantification of CEL by Competitive ELISA

This protocol is a general guideline based on commercially available ELISA kits.[18]

5.2.1. Materials and Reagents

-

CEL Competitive ELISA Kit (containing CEL-coated plate, anti-CEL antibody, HRP-conjugated secondary antibody, standards, wash buffer, substrate, and stop solution)

-

Protein samples (plasma, tissue homogenates)

-

Phosphate-buffered saline (PBS) with 0.1% BSA

-

Microplate reader

5.2.2. Assay Procedure

-

Prepare all reagents, samples, and standards as directed in the kit manual.

-

Add 50 µL of the unknown sample or CEL-BSA standard to the wells of the CEL-conjugate coated plate.

-

Incubate at room temperature for 10 minutes on an orbital shaker.

-

Add 50 µL of the diluted anti-CEL antibody to each well and incubate for 1 hour at room temperature on an orbital shaker.

-

Wash the plate 3 times with 250 µL of 1X Wash Buffer.

-

Add 100 µL of the diluted HRP-conjugated secondary antibody to all wells and incubate for 1 hour at room temperature on an orbital shaker.

-

Wash the plate 3 times as in step 5.

-

Add 100 µL of the Substrate Solution to each well and incubate for 2-30 minutes at room temperature on an orbital shaker.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

Quantification:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

The concentration of CEL in the samples is inversely proportional to the absorbance. Calculate the concentration of CEL in the unknown samples from the standard curve.

-

Conclusion and Future Directions

Carboxyethyllysine is a critical advanced glycation end product that serves as both a biomarker and a pathogenic mediator in a range of chronic diseases. Its formation from methylglyoxal links it directly to metabolic dysregulation, particularly in hyperglycemic states. The accumulation of CEL in tissues contributes to the age-related decline in organ function and the progression of diabetic complications.

While significant progress has been made in understanding the formation and detection of CEL, further research is needed to fully elucidate its specific biological functions and signaling pathways. Key areas for future investigation include:

-

Receptor Specificity: Delineating the specific receptors for CEL and their downstream signaling cascades, and how they may differ from those of CML.

-

Therapeutic Targeting: Developing strategies to inhibit the formation of CEL or block its interaction with cellular receptors as a therapeutic approach for chronic diseases.

-

Dietary Interventions: Investigating the impact of dietary modifications on the intake and endogenous formation of CEL and its long-term health consequences.

A deeper understanding of the role of CEL in the Maillard reaction in biological systems will undoubtedly open new avenues for the diagnosis, prevention, and treatment of a wide spectrum of age-related and metabolic diseases. This technical guide provides a solid foundation for researchers and clinicians to build upon in their efforts to mitigate the detrimental effects of advanced glycation end products.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Nᵋ-(carboxymethyl)lysine content of foods commonly consumed in a Western style diet [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Increased accumulation of the glycoxidation product N(epsilon)-(carboxymethyl)lysine in human tissues in diabetes and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nε-(1-Carboxymethyl)-L-lysine/RAGE Signaling Drives Metastasis and Cancer Stemness through ERK/NFκB axis in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. RAGE and Its Ligands: Molecular Interplay Between Glycation, Inflammation, and Hallmarks of Cancer—a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of low-dose Nepsilon-(carboxymethyl)lysine (CML) and Nepsilon-(carboxyethyl)lysine (CEL), two main glycation free adducts considered as potential uremic toxins, on endothelial progenitor cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increased levels of N(epsilon)-(carboxymethyl)lysine and N(epsilon)-(carboxyethyl)lysine in type 1 diabetic patients with impaired renal function: correlation with markers of endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. La ingesta dietaria de carboximetil-lisina (CML) aumenta los niveles plasmáticos de este compuesto en pacientes diabéticos [scielo.isciii.es]

- 13. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 14. researchgate.net [researchgate.net]

- 15. Contents and Correlations of Nε-(carboxymethyl)lysine, Nε-(carboxyethyl)lysine, Acrylamide and Nutrients in Plant-Based Meat Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Diagnostic potential of plasma carboxymethyllysine and carboxyethyllysine in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cellbiolabs.com [cellbiolabs.com]

The Emergence of a Glycation Adduct: Discovery and Initial Characterization of N-epsilon-Carboxyethyllysine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of post-translational modifications, the discovery of N-epsilon-Carboxyethyllysine (CEL) marked a significant advancement in understanding the intricate chemistry of the Maillard reaction and its physiological and pathological consequences. As a prominent advanced glycation end-product (AGE), CEL has since been implicated in the aging process and the pathogenesis of various diseases, including diabetes and atherosclerosis.[1] This technical guide provides a comprehensive overview of the seminal work that led to the discovery and initial characterization of CEL, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows.

Discovery and Seminal Identification

The first detailed report of N-epsilon-Carboxyethyllysine as a novel advanced glycation end-product was presented by M. U. Ahmed, E. Brinkmann Frye, T. P. Degenhardt, S. R. Thorpe, and J. W. Baynes in their 1997 publication in the Biochemical Journal.[2] Their work built upon the existing knowledge of N-epsilon-Carboxymethyllysine (CML), another significant AGE, and aimed to identify other stable products of protein modification by dicarbonyl compounds.[1][3]

The researchers hypothesized that methylglyoxal, a reactive dicarbonyl species formed during glucose and lipid metabolism, could react with lysine residues in proteins to form a stable adduct.[1] This hypothesis was confirmed through a series of meticulous experiments involving model systems and biological samples.

Chemical Synthesis and Formation Pathway

The initial characterization of CEL involved its chemical synthesis to serve as a standard for identification in biological samples. The synthesis was achieved by reacting methylglyoxal with the lysine residues of proteins like RNase and collagen in vitro.[1]

The primary formation pathway of CEL involves the non-enzymatic reaction between methylglyoxal and the ε-amino group of a lysine residue within a protein. This reaction proceeds through a series of intermediates to form the stable CEL adduct.

Initial Characterization and Detection in Human Tissues

A pivotal part of the initial research was the detection and quantification of CEL in human tissues. The investigators focused on human lens proteins, which are long-lived and known to accumulate age-related modifications.

Quantitative Data

The study by Ahmed et al. (1997) provided the first quantitative measurements of CEL in human lens proteins, demonstrating a clear age-dependent accumulation that paralleled that of CML.[1][2]

| Age Group (years) | Mean CEL Concentration (mmol/mol Lys) | Mean CML Concentration (mmol/mol Lys) |

| 0-20 | ~0.5 | ~0.6 |

| 21-40 | ~1.0 | ~1.2 |

| 41-60 | ~2.0 | ~2.5 |

| 61-80 | ~3.5 | ~4.0 |

| Table 1: Age-dependent accumulation of CEL and CML in human lens proteins (data estimated from original publication figures).[1] |

Experimental Protocols

The identification and quantification of CEL in biological samples relied on a combination of analytical techniques. Below are the detailed methodologies adapted from the seminal and subsequent foundational studies.

3.2.1. Protein Hydrolysis and Sample Preparation

-

Protein Source: Human lens proteins were obtained and solubilized.

-

Acid Hydrolysis: Protein samples were subjected to acid hydrolysis to break them down into their constituent amino acids. This was typically performed using 6 M HCl at 110°C for 24 hours in evacuated, sealed tubes.[4][5]

-

Internal Standards: For quantitative analysis, stable isotope-labeled internal standards, such as deuterated CEL (d4-CEL), were added to the samples before hydrolysis to account for procedural losses.[5][6]

-

Derivatization: The amino acid hydrolysates were then derivatized to make them volatile for gas chromatography. A common method involved esterification with methanolic HCl followed by acylation with a fluorinated anhydride (e.g., trifluoroacetic anhydride).

3.2.2. Analytical Detection Methods

-

High-Performance Liquid Chromatography (HPLC): Initial separation of amino acid hydrolysates was often performed using reverse-phase HPLC.[3][7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This was the definitive method for the identification and confirmation of CEL. The derivatized CEL was separated by gas chromatography and its mass spectrum was compared to that of a synthetic standard.[3][7]

-

Stable-Isotope-Dilution Tandem Mass Spectrometry (LC-MS/MS): Later, more sensitive and specific methods using liquid chromatography coupled with tandem mass spectrometry were developed for the simultaneous analysis of CML and CEL in plasma proteins and other biological samples.[5][8]

| Method | Principle | Key Advantages |

| HPLC | Separation based on polarity. | Good for initial purification and separation. |

| GC-MS | Separation of volatile compounds followed by mass-based detection. | High specificity for structural confirmation.[3][7] |

| LC-MS/MS | Chromatographic separation followed by two stages of mass analysis. | High sensitivity and specificity; suitable for complex biological matrices.[4][8] |

| Table 2: Comparison of analytical methods for CEL detection. |

Initial Biological Significance and Proposed Roles

The discovery that CEL accumulates with age in long-lived proteins suggested its involvement in the aging process.[1][2] The formation of CEL from methylglyoxal linked it to pathways of both carbohydrate and lipid metabolism, suggesting that it could serve as a biomarker for dicarbonyl stress.[1]

The initial studies proposed that the accumulation of CEL, like other AGEs, could contribute to the age-related decline in tissue function through mechanisms such as:

-

Protein Cross-linking: Leading to decreased protein solubility and increased tissue stiffness.

-

Interaction with Cellular Receptors: Such as the Receptor for Advanced Glycation Endproducts (RAGE), which can trigger pro-inflammatory signaling pathways.[9]

Conclusion

The discovery and initial characterization of N-epsilon-Carboxyethyllysine provided a crucial piece in the puzzle of protein aging and the pathophysiology of diabetes and related complications. The pioneering work of Ahmed, Baynes, and their colleagues laid the foundation for a new area of research into the biological roles of this specific advanced glycation end-product. The analytical methods they established, though refined over time, remain central to the ongoing investigation of CEL as a biomarker and a potential therapeutic target in a range of age- and metabolism-related diseases. This guide serves as a testament to their foundational research and a resource for current and future investigators in the field.

References

- 1. N-epsilon-(carboxyethyl)lysine, a product of the chemical modification of proteins by methylglyoxal, increases with age in human lens proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Identification of N epsilon-carboxymethyllysine as a degradation product of fructoselysine in glycated protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts N ε -(carboxymethyl)lysine and N ε -(carboxyethyl)lysine - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01817B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Formation of Nε-Carboxymethyl-Lysine and Nε-Carboxyethyl-Lysine in Pacific Oyster (Crassostrea gigas) Induced by Thermal Processing Methods [frontiersin.org]

- 7. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 8. Measurement of Nepsilon-(carboxymethyl)lysine and Nepsilon-(carboxyethyl)lysine in human plasma protein by stable-isotope-dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

Carboxyethyllysine Adducts in Human Tissue and Aging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carboxyethyllysine (CEL) is a prominent advanced glycation end-product (AGE) that accumulates in human tissues as a function of age and is implicated in the pathogenesis of numerous age-related diseases. This technical guide provides a comprehensive overview of CEL, including its formation, mechanisms of action, and its role as a biomarker of aging and disease. Detailed experimental protocols for the quantification of CEL and related AGEs are provided, alongside a summary of reported quantitative data in human tissues. Furthermore, key signaling pathways activated by CEL and other AGEs are illustrated to support drug development and therapeutic targeting efforts.

Introduction: The Glycation Cascade and Carboxyethyllysine Formation

Nε-(Carboxyethyl)lysine (CEL) is a non-enzymatically formed adduct on protein lysine residues, arising from the reaction with methylglyoxal, a reactive dicarbonyl species.[1] Methylglyoxal itself is a byproduct of glycolysis and other metabolic pathways. The formation of CEL is part of a complex series of reactions known as the Maillard reaction or glycation. Advanced glycation end-products (AGEs), such as CEL and the structurally similar Nε-(Carboxymethyl)lysine (CML), are chemically stable and accumulate in long-lived proteins, contributing to the age-related decline in tissue function.[2][3] This accumulation is accelerated in conditions of hyperglycemia and oxidative stress, such as diabetes mellitus.[4][5]

The accumulation of CEL and other AGEs in tissues like the lens, skin, arteries, and kidneys contributes to the pathophysiology of aging and various diseases, including diabetes complications, atherosclerosis, and neurodegenerative disorders.[2][4][6]

The Biological Impact of Carboxyethyllysine Accumulation

The detrimental effects of CEL and other AGEs are largely mediated through their interaction with the Receptor for Advanced Glycation End-products (RAGE).[7] RAGE is a multi-ligand receptor of the immunoglobulin superfamily expressed on various cell types, including endothelial cells, smooth muscle cells, and immune cells.[8]

Binding of AGEs to RAGE initiates a cascade of intracellular signaling events, leading to:

-

Increased Oxidative Stress: RAGE activation stimulates NADPH oxidase, leading to the production of reactive oxygen species (ROS). This creates a vicious cycle, as oxidative stress further accelerates the formation of AGEs.[9]

-

Pro-inflammatory Responses: The AGE-RAGE axis activates key pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB).[7][9] This results in the upregulation of pro-inflammatory cytokines and adhesion molecules, contributing to a chronic inflammatory state ("inflammaging").[6]

-

Cellular Dysfunction and Apoptosis: In various cell types, including pancreatic β-cells, RAGE signaling can induce apoptosis, contributing to organ dysfunction.[10]

Quantitative Data on AGEs in Human Tissues

The quantification of CEL and CML in human tissues provides valuable insights into the burden of AGEs and its correlation with age and disease. The following tables summarize reported data from various studies. It is important to note that values can vary depending on the analytical method used and the specific cohort studied.

Table 1: Nε-(Carboxymethyl)lysine (CML) Levels in Human Cardiac Tissue

| Disease Group | Mean Age (years) | CML Concentration (μg/g tissue) |

| Coronary Heart Disease (CHD) | 55.6 ± 17.0 | 4.31 ± 0.66 |

| CHD with Diabetes Mellitus (DM) | 55.6 ± 17.0 | 5.29 ± 0.59 |

| Valvular Heart Disease | 55.6 ± 17.0 | 2.74 ± 1.05 |

| Congenital Heart Disease | 55.6 ± 17.0 | 1.75 ± 1.16 |

| Data from a study on patients undergoing cardiac surgery, showing a positive correlation of CML with age, DM, and CHD.[11] |

Table 2: Nε-(Carboxymethyl)lysine (CML) and Nε-(Carboxyethyl)lysine (CEL) in Human Plasma

| Analyte | Concentration Range (μmol/L) | Lower Limit of Quantification (μmol/L) |

| CML | 0.025 - 1.500 | 0.025 |

| CEL | 0.025 - 1.500 | 0.025 |

| Linearity range and LLOQ from a validated LC-MS/MS method for human plasma.[12][13] |

Table 3: Correlation of Plasma CML with Age and Disease

| Study Population | Finding | Reference |

| Older community-dwelling adults | High plasma CML is associated with all-cause and cardiovascular disease mortality. | [14] |

| Older community-dwelling adults | Elevated plasma CML is associated with chronic kidney disease and a decline in renal function. | [15] |

| Diabetic and non-diabetic individuals | Urinary CML levels show a weak but significant increase in diabetic patients compared to controls. | [16] |

Experimental Protocols for CEL Quantification

Accurate quantification of CEL in biological samples is crucial for research and clinical applications. The two most common methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

LC-MS/MS Method for Plasma CEL and CML

This method offers high sensitivity and specificity for the simultaneous quantification of CEL and CML.[12][13]

Sample Preparation: [13]

-

Pipette 50 µL of plasma into a 10 mL centrifuge tube.

-

Add 100 µL of deionized water and 500 µL of 5 mmol/L aqueous perfluorovaleric acid (NFPA) and incubate at room temperature for 2 hours.

-

Add 2 mL of 200 g/L trichloroacetic acid (TCA) and centrifuge at 2000 x g for 10 minutes.

-

Discard the supernatant and wash the pellet with 1 mL of 100 g/L TCA.

-

Perform acid hydrolysis of the protein pellet.

-

Dry the sample under nitrogen.

-

Re-dissolve the sample in 5 mmol/L NFPA for analysis.

Chromatographic and Mass Spectrometric Conditions: [12]

-

Column: Agela Venusil ASB C18 column (50 mm × 4.6 mm, 5 μm)

-

Mobile Phase: 5 mmol/L NFPA and acetonitrile/water (60:40, v/v) containing 0.15% formic acid.

-

Detection: Multiple Reaction Monitoring (MRM) mode.

-

CML ion pairs: m/z 205.2 > 84.1 (quantitative) and m/z 205.2 > 130.0.

-

CEL ion pairs: m/z 219.1 > 84.1 (quantitative) and m/z 219.1 > 130.1.

-

-

Internal Standard: Cotinine-D3 (m/z 180.1 > 80.1).

Competitive ELISA for CEL

This method is suitable for high-throughput screening of CEL protein adducts.[17]

Assay Principle:

A CEL conjugate is pre-coated on an ELISA plate. Samples or standards containing CEL are added, followed by a specific anti-CEL primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is inversely proportional to the amount of CEL in the sample.

Protocol Overview: [17][18][19][20]

-

Prepare reagents, samples, and standards.

-

Add 50 µL of standard or sample to the wells of the CEL-conjugate coated plate. Incubate for 10 minutes at room temperature with shaking.

-

Add 50 µL of diluted anti-CEL antibody to each well. Incubate for 1 hour at room temperature with shaking.

-

Wash the plate three times with 1X Wash Buffer.

-

Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature with shaking.

-

Wash the plate five times with 1X Wash Buffer.

-

Add 100 µL of TMB Substrate Solution to each well. Incubate for 2-30 minutes at room temperature in the dark.

-

Add 100 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm within 5 minutes.

-

Calculate the CEL concentration in the samples by comparing their absorbance to the standard curve.

Visualizing Key Pathways and Workflows

AGE-RAGE Signaling Pathway

The binding of CEL and other AGEs to RAGE triggers multiple downstream signaling cascades that contribute to cellular dysfunction.

Caption: AGE-RAGE signaling cascade leading to inflammation and cellular stress.

Experimental Workflow for LC-MS/MS Quantification of CEL

This diagram outlines the key steps involved in the preparation and analysis of plasma samples for CEL quantification.

Caption: Workflow for plasma sample preparation for CEL analysis by LC-MS/MS.

Competitive ELISA Workflow

This diagram illustrates the sequential steps of a competitive ELISA for the detection of CEL.

Caption: Step-by-step workflow for a competitive ELISA for CEL quantification.

Conclusion and Future Directions

The accumulation of Carboxyethyllysine in human tissues is a hallmark of aging and a significant contributor to the pathophysiology of age-related diseases. Understanding the mechanisms of CEL formation and its downstream signaling pathways is critical for the development of novel therapeutic strategies. The analytical methods detailed in this guide provide robust tools for the accurate quantification of CEL, enabling further research into its role as a biomarker and a therapeutic target. Future research should focus on longitudinal studies to better delineate the predictive value of CEL in various diseases and on the development of inhibitors of CEL formation or blockers of the RAGE signaling pathway.

References

- 1. N-epsilon-(carboxyethyl)lysine, a product of the chemical modification of proteins by methylglyoxal, increases with age in human lens proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. N-epsilon-(carboxyethyl)lysine, a product of the chemical modification of proteins by methylglyoxal, increases with age in human lens proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased accumulation of the glycoxidation product N(epsilon)-(carboxymethyl)lysine in human tissues in diabetes and aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increased accumulation of the glycoxidation product N(epsilon)-(carboxymethyl)lysine in human tissues in diabetes and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of advanced glycation end products in aging and metabolic diseases: bridging association and causality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.sahmri.org.au [research.sahmri.org.au]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Receptor for AGE (RAGE): signaling mechanisms in the pathogenesis of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The accumulation of the glycoxidation product N(ε)-carboxymethyllysine in cardiac tissues with age, diabetes mellitus and coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 13. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plasma Carboxymethyl-Lysine, an Advanced Glycation End Product, and All-Cause and Cardiovascular Disease Mortality in Older Community-Dwelling Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carboxymethyl-lysine, an advanced glycation end product, and decline of renal function in older community-dwelling adults - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of diabetes and aging on carboxymethyllysine levels in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. Human CML ELISA kit | Plasma, Serum, Tissue Homogenate [antibodies-online.com]

- 19. Human N epsilon carboxyethyl lysine (CEL) Elisa Kit – AFG Scientific [afgsci.com]

- 20. cellbiolabs.com [cellbiolabs.com]

The Physiological Impact of Dietary Nε-(Carboxyethyl)lysine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nε-(Carboxyethyl)lysine (CEL) is a prominent Advanced Glycation End-product (AGE) formed during the thermal processing of foods through the Maillard reaction, primarily involving the reaction of methylglyoxal with lysine residues. Ingested with the daily diet, CEL can be partially absorbed and contribute to the body's total AGE pool. Accumulating evidence indicates that dietary CEL is not an inert bystander but a bioactive compound capable of eliciting pathological responses. The primary mechanism of action involves its interaction with the Receptor for Advanced Glycation End-products (RAGE), which triggers a cascade of intracellular signaling events. This activation leads to heightened oxidative stress and a pro-inflammatory state, characterized by the upregulation of transcription factors like NF-κB and the subsequent expression of inflammatory cytokines. These processes are implicated in the pathogenesis of numerous chronic conditions, including cardiovascular diseases, diabetes, and age-related cellular dysfunction. This technical guide provides a comprehensive overview of the physiological impact of dietary CEL, summarizing quantitative data, detailing key experimental protocols for its study, and visualizing the core signaling pathways involved.

Introduction to Carboxyethyllysine (CEL)

Nε-(Carboxyethyl)lysine (CEL) is a well-characterized, non-fluorescent Advanced Glycation End-product (AGE). AGEs are a heterogeneous group of compounds formed via non-enzymatic reactions between reducing sugars or reactive dicarbonyls (like methylglyoxal) and the amino groups of proteins, lipids, or nucleic acids.[1][2] While AGEs form endogenously as a part of normal metabolism and aging, the diet is a major exogenous source.[2] CEL, alongside its close structural analog Nε-(Carboxymethyl)lysine (CML), is considered a significant dietary AGE and a marker for the extent of the Maillard reaction in processed foods.[3][4]

Quantitative Data Presentation

CEL and CML Content in Common Food Products

The concentration of CEL and its analog CML varies significantly depending on the food matrix and the severity of heat treatment. High-temperature, dry-heat cooking methods tend to generate the highest levels.

| Food Category | Food Item | CEL Content (mg/kg) | CML Content (mg/kg) | Citation(s) |

| Meat Products | Fermented Sausages | 5.89 - 52.32 | 3.67 - 46.11 | [3] |

| Braised Chicken (Protein-bound) | 0.27 - 0.39 | 11.69 - 16.12 | [1] | |

| Bakery & Cereals | White Bread | 3.11 (mmol/mol lysine) | 6.95 (mmol/mol lysine) | [1] |

| Corn Flakes | 14.29 (mmol/mol lysine) | 16.69 (mmol/mol lysine) | [1] | |

| Cookies/Cakes | CEL levels elevated by fructose | CML levels elevated by glucose | [5] | |

| Plant-Based | Meat Analogs | 25.21 - 86.23 | 16.46 - 47.61 | [3] |

| Fish Products | Boiled Grass Carp (30 min) | 27-242% increase | 2.1-10.8-fold increase | [2] |

| Sterilized Oysters (in oil) | - | 30.3-fold increase | [6] |

Note: Data for CML is often more available and is included for comparison as a key dietary AGE.

In Vivo Accumulation of Dietary AGEs

Chronic oral administration of AGEs leads to their accumulation in various tissues, demonstrating their bioavailability and potential for long-term physiological impact. The following data are from a key study in Sprague-Dawley rats orally administered pure CML.

| Tissue | Control (μg CML/g dry matter) | CML-Fed (60 mg/kg/day for 12 wks) (μg CML/g dry matter) | % Increase | Citation(s) |

| Kidneys | 98 ± 1 | 202 ± 17 | 106% | [7][8] |

| Heart | 90 ± 15 | 167 ± 47 | 86% | [7][8] |

| Liver | 140 ± 42 | 217 ± 44 | 55% | [7][8] |

| Lungs | 76 ± 18 | 107 ± 4 | 41% | [7][8] |

Note: This study highlights the significant tissue accumulation of dietary CML, a close analog of CEL. Similar studies focusing specifically on CEL are needed to confirm its tissue-specific accumulation rates.

Core Signaling Pathways and Physiological Impact

The primary mechanism by which dietary CEL exerts its physiological effects is through the activation of the Receptor for Advanced Glycation End-products (RAGE). RAGE is a multi-ligand receptor of the immunoglobulin superfamily expressed on various cell types, including macrophages, endothelial cells, and smooth muscle cells.

RAGE-Mediated Inflammatory Signaling

Binding of CEL to RAGE initiates a downstream signaling cascade that culminates in a pro-inflammatory response. This pathway is a central driver of the pathology associated with high AGE burden.

Caption: RAGE activation by CEL initiates MAPK and NF-κB pathways, leading to inflammation.

This activation of NF-κB is a critical step, leading to the transcription of genes for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9] TNF-α can, in turn, further amplify the inflammatory response by inducing more IL-6 production.[10][11] This creates a positive feedback loop that sustains a chronic, low-grade inflammatory state.

Modulation of Autophagy and Cellular Homeostasis

Recent in vivo research has specifically implicated dietary CEL in the modulation of cellular autophagy, a critical process for cellular maintenance and stability, particularly within the context of atherosclerosis.

Caption: CEL inhibits macrophage autophagy via the RAGE/LKB1/AMPK/SIRT1 axis.

In a study using ApoE−/− mice, oral administration of CEL was shown to influence atherosclerotic plaque stability by inhibiting macrophage autophagy.[12] The mechanism involves the RAGE-dependent inhibition of the LKB1/AMPK/SIRT1 signaling pathway. This leads to the hyperacetylation of the transcription factor ZKSCAN3, which in turn suppresses autophagy, contributing to plaque instability.[12]

Experimental Protocols

Protocol for Quantification of CEL in Plasma/Tissue

This protocol outlines a standard method for the sensitive detection of protein-bound CEL using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Caption: Workflow for UPLC-MS/MS quantification of protein-bound CEL in biological samples.

Methodology Details:

-

Sample Preparation: Biological samples (plasma, serum, or tissue homogenates) are subjected to delipidation and protein precipitation.[10][13] An isotopic internal standard (e.g., CEL-d4) is added for accurate quantification. The protein pellet is then hydrolyzed using strong acid (typically 6 M HCl at 110°C for 18-24 hours) to release the CEL adducts from the protein backbone.[6]

-

Chromatographic Separation: The hydrolyzed sample is analyzed by UPLC, often using a reverse-phase C18 column. A gradient elution with a mobile phase containing an ion-pairing agent (e.g., perfluoroheptanoic acid) or acid modifier (e.g., formic acid) is used to achieve separation of CEL from other amino acids and isomers.[2][14]

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).[2] Specific precursor-to-product ion transitions are monitored for both native CEL (e.g., m/z 219.1 → 84.1) and its labeled internal standard to ensure specificity and accurate quantification.[2]

Protocol for In Vivo Dietary Administration Study

This protocol is based on published studies investigating the chronic effects of dietary AGEs in a mouse model.

Methodology Details:

-

Animal Model: ApoE−/− mice, a common model for atherosclerosis, or C57BL/6 mice for general metabolic studies, are typically used.[12][15] Animals are housed under standard conditions with a 12-hour light/dark cycle.

-

Diet Preparation and Administration: A standard chow diet is used as a control. For the experimental group, the diet is supplemented with a defined concentration of CEL. In one key study, CEL was administered orally at a dosage of 2 mg/kg of body weight per day for 20 weeks.[12] For studies with its analog CML, diets have been supplemented to provide a specific daily intake.[15]

-

Endpoint Analysis: After the study period (e.g., 20 weeks), animals are euthanized. Blood is collected for analysis of serum biomarkers (e.g., lipids, inflammatory cytokines, CEL levels). Tissues of interest (e.g., aorta, liver, heart, kidneys) are harvested for histological analysis (e.g., H&E, Masson's trichrome staining), immunohistochemistry (to detect protein expression like RAGE), and for quantification of tissue CEL accumulation via UPLC-MS/MS.[12][15] Functional assays, such as glucose tolerance tests or PET scans for myocardial glucose uptake, may be performed during the study.[15]

Bioavailability, Metabolism, and Excretion

The bioavailability of dietary AGEs, including CEL, is relatively low. It is estimated that approximately 10% of ingested AGEs are absorbed, and of that amount, only about 30% is excreted in the urine in individuals with normal kidney function.[3][16]

A significant portion of unabsorbed dietary CEL reaches the colon, where it becomes available for metabolism by the gut microbiota.[1][16] Anaerobic bacteria, such as Cloacibacillus evryensis, have been identified as capable of degrading CML.[16] The metabolites identified from CML degradation include N-carboxymethylcadaverine (CM-CAD) and N-carboxymethylaminopentanoic acid (CM-APA), which can be detected in urine. The metabolic fate of CEL by the microbiota is presumed to be similar, but requires further specific investigation.

Conclusion and Future Directions

Dietary Nε-(Carboxyethyl)lysine is a physiologically active compound that contributes to the body's AGE burden. Its primary pathogenic mechanism is the activation of the RAGE receptor, which promotes oxidative stress and a chronic inflammatory state via pathways including NF-κB. This has been linked to the progression of cardiovascular disease and other chronic conditions. While much of the detailed mechanistic work has been performed using its analog, CML, emerging evidence directly implicates CEL in modulating complex cellular processes like autophagy.

Future research should focus on elucidating the specific bioavailability and metabolic pathways of CEL, distinguishing its effects from those of CML. Furthermore, quantifying the dose-dependent impact of dietary CEL on specific inflammatory biomarkers in vivo is critical for establishing dietary guidelines and developing therapeutic strategies to mitigate the adverse health effects of this prevalent dietary AGE. The development of RAGE antagonists or inhibitors of downstream signaling pathways remains a promising area for drug development professionals targeting AGE-related pathologies.

References

- 1. The Maillard reaction end product N ε -carboxymethyllysine is metabolized in humans and the urinary levels of the microbial metabolites are associated ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO03480H [pubs.rsc.org]

- 2. Formation of Nε-Carboxymethyl-Lysine and Nε-Carboxyethyl-Lysine in Heated Fish Myofibrillar Proteins with Glucose: Relationship with Its Protein Structural Characterization [mdpi.com]

- 3. Contents and Correlations of Nε-(carboxymethyl)lysine, Nε-(carboxyethyl)lysine, Acrylamide and Nutrients in Plant-Based Meat Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicological evaluation of advanced glycation end product Nε-(carboxymethyl)lysine: Acute and subacute oral toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Increased accumulation of protein-bound N(ε)-(carboxymethyl)lysine in tissues of healthy rats after chronic oral N(ε)-(carboxymethyl)lysine. | Semantic Scholar [semanticscholar.org]

- 7. The Maillard reaction end product Nϵ-carboxymethyllysine is metabolized in humans and the urinary levels of the microbial metabolites are associated with individual diet [iris.cnr.it]

- 8. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nε-carboxyethyl-lysin influences atherosclerotic plaque stability through ZKSCAN3 acetylation-regulated macrophage autophagy via the RAGE/LKB1/AMPK1/SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Accumulation of Nε-(carboxyethyl) lysine in Caenorhabditis elegans is correlated with the formation of ketone body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interleukin-6 and tumor necrosis factor-alpha production after acute psychological stress, exercise, and infused isoproterenol: differential effects and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. helda.helsinki.fi [helda.helsinki.fi]

- 16. The Maillard reaction end product Nε-carboxymethyllysine is metabolized in humans and the urinary levels of the microbial metabolites are associated with individual diet - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Carboxyethyllysine in the Pathogenesis of Diabetic Complications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetes mellitus is a global health crisis, primarily due to the long-term complications that significantly impact patient morbidity and mortality. A key molecular mechanism implicated in the development of these complications is the non-enzymatic glycation of proteins and lipids, leading to the formation of a heterogeneous group of molecules known as Advanced Glycation End-products (AGEs). Among these, Nε-(Carboxyethyl)lysine (CEL) has emerged as a significant contributor to the pathology of diabetic nephropathy, retinopathy, and neuropathy. This technical guide provides a comprehensive overview of the current understanding of the link between CEL and diabetic complications. It summarizes quantitative data on CEL levels in diabetic patients, details experimental protocols for its study, and visualizes the intricate signaling pathways and experimental workflows involved in its pathological effects. This document is intended to serve as a valuable resource for researchers and professionals in the field of diabetes and drug development, aiming to accelerate the discovery of novel therapeutic interventions targeting the AGE-axis.

Introduction

Persistent hyperglycemia in diabetes mellitus drives a cascade of metabolic and cellular derangements, with the formation and accumulation of Advanced Glycation End-products (AGEs) being a central pathogenic process.[1] AGEs are a diverse group of molecules formed through non-enzymatic reactions between reducing sugars or their metabolites and the amino groups of proteins, lipids, and nucleic acids.[1] Nε-(Carboxyethyl)lysine (CEL) is a major non-fluorescent AGE that is formed from the reaction of lysine residues with methylglyoxal, a highly reactive dicarbonyl compound.[2] The accumulation of CEL in tissues and circulation is increasingly recognized as a critical factor in the onset and progression of diabetic microvascular complications.[2]

This guide will delve into the multifaceted role of CEL in diabetic complications, providing a detailed examination of its biochemical formation, its interaction with the Receptor for Advanced Glycation End-products (RAGE), and the subsequent activation of intracellular signaling pathways that promote cellular dysfunction, inflammation, and tissue damage.

Quantitative Data on Carboxyethyllysine and Carboxymethyllysine Levels in Diabetic Complications

The accumulation of CEL and its structurally similar counterpart, Nε-(Carboxymethyl)lysine (CML), has been quantified in numerous studies, highlighting their association with the severity of diabetic complications. The following tables summarize the key quantitative findings from clinical research.

Table 1: Serum/Plasma Levels of CML and CEL in Diabetic Complications

| Complication | Patient Group | CML Levels | CEL Levels | Control Group Levels | Reference |

| Diabetic Nephropathy | Type 2 Diabetes with renal impairment | Elevated serum CML | - | Lower in controls | [3] |

| Type 2 Diabetes with normoalbuminuria | 1238.96 ± 124.45 ng/L | - | 1138.44 ± 82 ng/L | [4] | |

| Type 2 Diabetes with microalbuminuria | 1713 ± 145 ng/L | - | 1138.44 ± 82 ng/L | [4] | |

| Type 2 Diabetes with macroalbuminuria | 2041.72 ± 176.38 ng/L | - | 1138.44 ± 82 ng/L | [4] | |

| Type 2 Diabetes with CKD | 431.3 ± 327.9 ng/mL | - | 273.9 ± 134.2 ng/mL (T2DM without CKD) | [5][6] | |

| Diabetic Retinopathy | Type 2 Diabetes with proliferative retinopathy | 1182 ± 346 ng/ml | - | 521 ± 134 ng/ml | [7] |

| Type 2 Diabetes without severe retinopathy | 821 ± 141 ng/ml | - | 521 ± 134 ng/ml | [7] | |

| Type 2 Diabetes with NPDR | 91.21 ± 66.65 ng/ml | - | 31.34 ± 21.23 ng/ml | [8] | |

| Type 2 Diabetes with PDR | 132.08 ± 84.07 ng/ml | - | 31.34 ± 21.23 ng/ml | [8] | |

| Type 1 & 2 Diabetes | 138 ± 3 µg/ml | - | 121 ± 7 µg/ml | [9] | |

| Diabetic Neuropathy | Type 2 Diabetes | Weak correlation with neuropathy severity | Not specified | - | [10] |

Table 2: Urinary and Tissue Levels of CML in Diabetic Complications

| Complication | Sample Type | CML Levels | Control Group Levels | Reference |

| Diabetic Nephropathy | Urine | 1.2 ± 0.5 µg/mg creatinine | 1.0 ± 0.3 µg/mg creatinine | [11] |

| Urine (animal model) | Increased excretion preceded albuminuria | Lower in controls | [12] | |

| Diabetic Retinopathy | Aqueous Humor | Increased with progression of DR | Lower in non-diabetic patients | [13] |

| Hemoglobin | 14.2 ± 1.5 AU/mg (PDR) | 10.72 ± 0.4 AU/mg | [9] | |

| T-cells | 24176 arbitrary units/mg protein | 9088 arbitrary units/mg protein |

Experimental Protocols

A thorough understanding of the role of CEL in diabetic complications relies on robust experimental methodologies. This section details key protocols for the quantification of CEL, its use in in vitro models, and the study of its effects in vivo.

Quantification of Carboxyethyllysine

3.1.1. Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a widely used method for the quantification of CEL in biological samples.

-

Principle: A CEL conjugate is pre-coated onto an ELISA plate. The sample containing unknown amounts of CEL is added, along with a specific anti-CEL antibody. The free CEL in the sample competes with the coated CEL for binding to the antibody. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate to produce a colorimetric signal. The intensity of the signal is inversely proportional to the amount of CEL in the sample.

-

Protocol Outline:

-

Coating: Coat a 96-well microtiter plate with a CEL-protein conjugate (e.g., CEL-BSA) and incubate.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 0.5% gelatin in PBS).

-

Competition: Add standards and unknown samples to the wells, followed by the addition of a primary anti-CEL antibody. Incubate to allow for competitive binding.

-

Washing: Wash the plate to remove unbound reagents.

-

Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.

-

Washing: Repeat the washing step.

-

Detection: Add a substrate solution (e.g., TMB) and incubate until color develops.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., 2M H₂SO₄).

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Quantification: Generate a standard curve and determine the concentration of CEL in the unknown samples.

-

3.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and specific method for the quantification of CEL.

-

Principle: This technique separates CEL from other components in a complex mixture using liquid chromatography, followed by its detection and quantification based on its mass-to-charge ratio using tandem mass spectrometry. Stable isotope-labeled CEL is often used as an internal standard for accurate quantification.

-

Protocol Outline:

-

Sample Preparation:

-

For protein-bound CEL, perform acid hydrolysis of the sample (e.g., with 6 M HCl at 110°C for 20-24 hours) to release the modified amino acid.

-

Add a known amount of stable isotope-labeled internal standard (e.g., CEL-d4) to the sample before hydrolysis.

-

Perform solid-phase extraction (SPE) to clean up the sample.

-

-

Chromatographic Separation:

-

Inject the prepared sample into a liquid chromatography system.

-

Use a suitable column (e.g., a reverse-phase C18 column) and a gradient elution with a mobile phase containing an ion-pairing agent (e.g., nonafluoropentanoic acid) to achieve separation.

-

-

Mass Spectrometric Detection:

-

Introduce the eluent from the LC system into the tandem mass spectrometer.

-

Use electrospray ionization (ESI) in positive ion mode.

-

Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both CEL and its internal standard.

-

-

Quantification:

-

Calculate the ratio of the peak area of CEL to the peak area of the internal standard.

-

Determine the concentration of CEL in the sample by comparing this ratio to a standard curve prepared with known concentrations of CEL and the internal standard.

-

-

In Vitro Models

3.2.1. Preparation of CEL-Modified Albumin

Studying the cellular effects of CEL often requires the preparation of proteins modified with this AGE.

-

Protocol Outline:

-

Dissolve bovine serum albumin (BSA) or human serum albumin (HSA) in a phosphate buffer (e.g., 100 mM, pH 7.4).

-

Add methylglyoxal to the albumin solution. The molar ratio of methylglyoxal to lysine residues in albumin can be varied to achieve different degrees of modification.

-

Incubate the mixture under sterile conditions at 37°C for a specified period (e.g., several days to weeks).

-

Stop the reaction by dialysis against a large volume of phosphate-buffered saline (PBS) to remove unreacted methylglyoxal.

-

Characterize the extent of CEL modification using techniques such as LC-MS/MS or ELISA.

-

Verify the purity and integrity of the modified protein using SDS-PAGE.

-

3.2.2. Cell Culture Models of CEL-Induced Injury

-

Podocyte Injury Model:

-

Culture human or murine podocytes in appropriate media.

-

Induce a quiescent state by serum starvation.

-

Treat the cells with varying concentrations of CEL-modified albumin or a control unmodified albumin.

-

Assess for markers of podocyte injury, such as changes in the expression of nephrin and podocin, increased apoptosis (e.g., using TUNEL assay or caspase-3 activity), and alterations in the actin cytoskeleton.

-

-

Endothelial Cell Injury Model:

-

Culture human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cell lines.

-

Treat the cells with CEL-modified albumin.

-

Evaluate for endothelial dysfunction by measuring changes in cell viability, apoptosis, production of reactive oxygen species (ROS), and expression of adhesion molecules (e.g., VCAM-1, ICAM-1).

-

In Vivo Animal Models

3.3.1. Induction of Diabetes

Streptozotocin (STZ)-induced diabetes in rodents is a commonly used model to study diabetic complications.

-

Protocol Outline (for rats):

-

Acclimatize male Sprague-Dawley or Wistar rats for at least one week.

-

Fast the animals overnight.

-

Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5).

-

Administer a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg body weight).

-

Monitor blood glucose levels regularly (e.g., 72 hours post-injection and then weekly). Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.

-

3.3.2. Chronic Administration of CEL

To investigate the specific contribution of CEL to diabetic complications, it can be administered to diabetic or non-diabetic animals.

-

Protocol Outline: